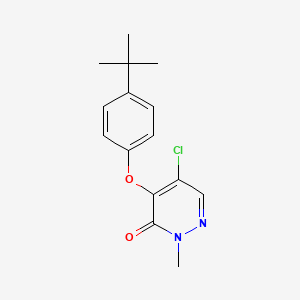
2,6-diisopropyl-4-(1-piperidinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diisopropyl-4-(1-piperidinylmethyl)phenol, commonly known as propofol, is a widely used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen and his team at ICI Pharmaceuticals. Propofol has a unique chemical structure that allows it to rapidly induce and maintain anesthesia, making it a valuable tool in surgical procedures.
Mechanism of Action
Propofol acts on the gamma-aminobutyric acid (GABA) receptor in the brain, enhancing the inhibitory effects of GABA and leading to a state of unconsciousness. It also has effects on other neurotransmitter systems, including glutamate and dopamine.
Biochemical and Physiological Effects
Propofol has a number of physiological effects beyond its anesthetic properties. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. It can also modulate the immune system, potentially leading to improved outcomes in certain disease states.
Advantages and Limitations for Lab Experiments
Propofol is a valuable tool in laboratory experiments due to its rapid onset and short duration of action. It is also relatively safe when used appropriately, with few significant side effects. However, its use in laboratory experiments is limited by its high cost and the need for specialized equipment for administration.
Future Directions
There are a number of potential future directions for research on propofol. One area of interest is its potential therapeutic effects in neurological conditions, including stroke and traumatic brain injury. Additionally, there is ongoing research into the mechanisms of action of propofol and its effects on various neurotransmitter systems. Finally, there is interest in developing new formulations of propofol that may improve its efficacy and safety.
Synthesis Methods
Propofol is synthesized through a multistep process involving the reaction of 2,6-diisopropylphenol with formaldehyde and piperidine. The resulting product is purified and formulated into a lipid emulsion for clinical use.
Scientific Research Applications
Propofol has been extensively studied for its anesthetic properties and its effects on the central nervous system. It is commonly used in clinical settings to induce and maintain anesthesia during surgical procedures. In addition to its use as an anesthetic, propofol has also been studied for its potential therapeutic effects in a variety of neurological conditions, including epilepsy, traumatic brain injury, and stroke.
properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13(2)16-10-15(11-17(14(3)4)18(16)20)12-19-8-6-5-7-9-19/h10-11,13-14,20H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNIHRRWXUGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)





![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)

![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)
